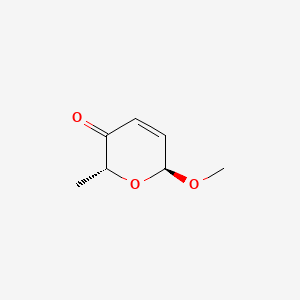
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one is a chemical compound that belongs to the class of pyranones. Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group. This specific compound is characterized by its methoxy and methyl substituents at the 2 and 6 positions, respectively. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxy-3-methylbut-2-enal with an acid catalyst can lead to the formation of the desired pyranone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
(2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.
(2S,3S,6R)-3-methyllanthionine: Another related compound with additional methyl substitution.
Uniqueness
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This gives it distinct chemical properties and reactivity compared to other pyranones and related compounds.
Propiedades
Número CAS |
33647-82-4 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C7H10O3/c1-5-6(8)3-4-7(9-2)10-5/h3-5,7H,1-2H3/t5-,7+/m1/s1 |
Clave InChI |
CSEDVMRKXMDBAK-VDTYLAMSSA-N |
SMILES |
CC1C(=O)C=CC(O1)OC |
SMILES isomérico |
C[C@@H]1C(=O)C=C[C@H](O1)OC |
SMILES canónico |
CC1C(=O)C=CC(O1)OC |
Key on ui other cas no. |
33647-82-4 |
Sinónimos |
methyl 2,3,6-trideoxy-alpha-glycero-hex-2-enopyranosid-4-ulose MTHPU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















